molecular formula C13H18N2O2 B1493189 3-Amino-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one CAS No. 2097984-74-0

3-Amino-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one

Cat. No. B1493189
CAS RN: 2097984-74-0
M. Wt: 234.29 g/mol
InChI Key: IKEFNFDKBVTZFO-UHFFFAOYSA-N
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Description

Indole derivatives are bioactive aromatic compounds that have been found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, making them useful in developing new derivatives . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .


Molecular Structure Analysis

The molecular structure of indole derivatives can be analyzed using techniques such as 1H-NMR and 13C-NMR . These techniques provide information about the chemical shifts of the hydrogen and carbon atoms in the molecule, respectively .


Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions. For example, some indoline derivatives showed significant protective effects against H2O2-induced death of RAW 264.7 cells .


Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be determined using various techniques. For example, the melting point can be determined using a melting point apparatus .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Conformationally Constrained Tryptophan Derivatives The compound 3-Amino-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one and similar derivatives have been utilized in the synthesis of conformationally constrained tryptophan analogs. These analogs have been designed for peptide/peptoid conformation elucidation studies, with a specific focus on limiting the conformational flexibility of the side chain while maintaining the amine and carboxylic acid groups free for further derivatization (Horwell et al., 1994).

Biological Activity and Pharmaceutical Research

Adrenolytic Activity and Cardiovascular Effects Studies have explored the synthesis and adrenolytic activity of derivatives closely related to this compound. These compounds have demonstrated significant cardiovascular effects, such as decreasing systolic and diastolic blood pressure and possessing antiarrhythmic activity. Their effects are attributed to their adrenolytic properties, indicating their potential application in cardiovascular diseases (Groszek et al., 2009) (Groszek et al., 2010).

Alzheimer's Disease Treatment Certain indoline derivatives, including those structurally related to this compound, have been studied for their potential in treating Alzheimer's disease. These compounds exhibited scavenging activity against various radicals and provided significant protection against cytotoxicity in cardiomyocytes and neuronal cells. The introduction of specific carbamate moieties conferred both acetylcholinesterase and butyrylcholinesterase inhibitory activities, presenting a multifaceted approach to Alzheimer's treatment (Yanovsky et al., 2012).

Advanced Chemical Synthesis Techniques

Regiospecific Epoxide Opening The compound and its related derivatives have been utilized in the development of methods for regiospecific epoxide opening, leading to the synthesis of 3-hydroxy-3-aminomethylindolin-2-one derivatives. This method showcases an eco-friendly approach and specificity in the synthesis process, highlighting the compound's role in advancing synthetic chemistry techniques (Chouhan et al., 2011).

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are of wide interest because of their diverse biological and clinical applications .

Biochemical Analysis

Biochemical Properties

3-Amino-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives have been shown to bind with high affinity to multiple receptors, which can lead to the inhibition or activation of specific biochemical pathways . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and efficacy in biochemical reactions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit cytotoxic activity against several cancer cell lines, including human liver, breast, and colon cancer cells . This cytotoxicity is often mediated through the induction of apoptosis and inhibition of cell proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, indole derivatives have been shown to inhibit acetylcholine esterase, which is crucial for the treatment of neurodegenerative diseases like Alzheimer’s . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are essential for understanding its stability and long-term effects. Studies have shown that indole derivatives can maintain their stability over extended periods, although they may undergo degradation under specific conditions . Long-term exposure to this compound has been associated with sustained cytotoxic effects on cancer cells, indicating its potential for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as reducing tumor growth or alleviating symptoms of neurodegenerative diseases . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Therefore, determining the optimal dosage is crucial for maximizing its therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, indole derivatives have been shown to affect the metabolism of neurotransmitters, such as serotonin and dopamine, by inhibiting their reuptake . This modulation of neurotransmitter levels can have significant implications for the treatment of psychiatric disorders.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it may bind to various proteins, affecting its localization and accumulation. The distribution of this compound within tissues can also influence its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, indole derivatives have been shown to localize in the mitochondria, where they can exert their cytotoxic effects by inducing mitochondrial dysfunction and apoptosis.

properties

IUPAC Name

3-amino-1-[4-(methoxymethyl)-2,3-dihydroindol-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-17-9-10-3-2-4-12-11(10)6-8-15(12)13(16)5-7-14/h2-4H,5-9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKEFNFDKBVTZFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C2CCN(C2=CC=C1)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Amino-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one
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